molecular formula C7H9N3O2 B1332027 6-(Dimethylamino)pyrazine-2-carboxylic acid CAS No. 40262-53-1

6-(Dimethylamino)pyrazine-2-carboxylic acid

Cat. No.: B1332027
CAS No.: 40262-53-1
M. Wt: 167.17 g/mol
InChI Key: RFADYEKKBJUDBE-UHFFFAOYSA-N
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Description

6-(Dimethylamino)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H9N3O2. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with dimethylamine. One common method includes the use of tetrahydrofuran (THF) as a solvent, with triethylamine (TEA) and 2,4,6-trichlorobenzoyl chloride as reagents. The reaction mixture is refluxed for an appropriate amount of time to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reagents and conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-(Dimethylamino)pyrazine-2-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carboxylic acid: Lacks the dimethylamino group, making it less versatile in certain reactions.

    6-Aminopyrazine-2-carboxylic acid: Contains an amino group instead of a dimethylamino group, leading to different reactivity and applications.

    6-(Methylamino)pyrazine-2-carboxylic acid:

Uniqueness

6-(Dimethylamino)pyrazine-2-carboxylic acid is unique due to the presence of the dimethylamino group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

6-(dimethylamino)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10(2)6-4-8-3-5(9-6)7(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFADYEKKBJUDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361626
Record name 6-(dimethylamino)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40262-53-1
Record name 6-(dimethylamino)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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